2-(4-Butoxybenzoyl)pyridine
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Overview
Description
2-(4-Butoxybenzoyl)pyridine is an organic compound with the molecular formula C16H17NO2 It is a derivative of pyridine, characterized by the presence of a butoxybenzoyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butoxybenzoyl)pyridine typically involves the use of Grignard reagents. One common method is the reaction of 4-butoxybenzoyl chloride with pyridine in the presence of a Grignard reagent, such as phenylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Butoxybenzoyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the butoxybenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or amines.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Butoxybenzoyl)pyridine has several applications in scientific research:
Chemistry: Used
Properties
IUPAC Name |
(4-butoxyphenyl)-pyridin-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-2-3-12-19-14-9-7-13(8-10-14)16(18)15-6-4-5-11-17-15/h4-11H,2-3,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DULSOECPJZDKAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642011 |
Source
|
Record name | (4-Butoxyphenyl)(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-03-5 |
Source
|
Record name | (4-Butoxyphenyl)(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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